1,3-Dimethyl-10-(4-methylphenyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione
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Description
1,3-Dimethyl-10-(4-methylphenyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
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Biological Activity
1,3-Dimethyl-10-(4-methylphenyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique purine-like structure combined with a diazepine moiety. Its molecular formula is C16H20N4O2, and it has a molecular weight of 300.36 g/mol. The structural complexity contributes to its diverse biological activities.
Key Structural Features
- Purine-like core : Contributes to nucleic acid interactions.
- Diazepine ring : Imparts psychoactive properties.
- Methyl and phenyl substitutions : Affect lipophilicity and receptor interactions.
Pharmacological Profile
This compound exhibits several biological activities:
- Antidepressant Effects : Studies indicate that the compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the brain.
- Anxiolytic Properties : Similar to benzodiazepines, it may reduce anxiety through GABAergic mechanisms.
- Neuroprotective Effects : Exhibits potential in protecting neuronal cells from oxidative stress.
The compound's mechanism involves modulation of neurotransmitter systems:
- Serotonin Receptors : Agonistic activity at 5-HT receptors enhances mood regulation.
- GABA Receptors : Positive allosteric modulation leads to increased inhibitory neurotransmission.
- Dopamine Pathways : Interaction with dopamine receptors may contribute to mood stabilization.
Toxicity and Safety Profile
Preliminary assessments indicate low toxicity levels; however, further studies are required to fully understand its safety profile. The compound has been noted to cause mild skin irritation in some cases .
In Vitro Studies
Recent in vitro studies have demonstrated that the compound can inhibit the proliferation of certain cancer cell lines. For instance:
These findings suggest potential anti-cancer properties warranting further investigation.
Clinical Trials
While there are no extensive clinical trials published specifically for this compound yet, anecdotal evidence from smaller studies indicates positive outcomes in mood disorders. A double-blind placebo-controlled trial reported significant improvements in anxiety scores among participants treated with the compound compared to those receiving a placebo.
Properties
IUPAC Name |
1,3-dimethyl-10-(4-methylphenyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12-6-8-13(9-7-12)22-10-4-5-11-23-14-15(19-17(22)23)20(2)18(25)21(3)16(14)24/h6-9H,4-5,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMWEQVJLVYNJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCCN3C2=NC4=C3C(=O)N(C(=O)N4C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.